molecular formula C11H12O B1307642 6-Methyl-2-tetralone CAS No. 31706-57-7

6-Methyl-2-tetralone

Cat. No. B1307642
CAS RN: 31706-57-7
M. Wt: 160.21 g/mol
InChI Key: POHSCURLLMFLQU-UHFFFAOYSA-N
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Description

6-Methyl-2-tetralone is a chemical compound that belongs to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. While the provided papers do not directly discuss 6-Methyl-2-tetralone, they do provide insights into the synthesis and properties of related tetralone derivatives, which can be informative for understanding the chemistry of 6-Methyl-2-tetralone.

Synthesis Analysis

The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, Heck cross-coupling, and Dieckmann condensation. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone is achieved through a Grignard reaction followed by selective reduction and cyclization . Another example is the synthesis of 6,7-dimethoxy-2-tetralone, which starts from 3,4-dimethoxyphenylacetic acid and involves ring iodination, Heck cross-coupling, and decarboxylation . These methods highlight the versatility and practicality of synthesizing substituted tetralones, which could be adapted for the synthesis of 6-Methyl-2-tetralone.

Molecular Structure Analysis

Tetralones are characterized by a fused cyclohexanone and benzene ring, with various substituents influencing their reactivity and stereochemistry. The synthesis of 7-methoxy-trans-3a,9b-dimethyl-1,3,3a,4,5-9b-hexahydrobenz[e]inden-2-one from 6-methoxy-1-tetralone demonstrates the potential for creating complex tetracyclic structures from simple tetralone precursors . The molecular structure of tetralones can be manipulated to achieve desired stereochemical outcomes, which is crucial for the synthesis of biologically active compounds.

Chemical Reactions Analysis

Tetralones undergo a variety of chemical reactions, including nitration, oxidation, and epimerization. The synthesis of dinitro-2-tetralones involves nitration and Oppenauer oxidation . Additionally, the epimerization of chiral α-amino acids by a 2-hydroxy-2-methyl-1-tetralone template illustrates the reactivity of tetralones in stereoselective transformations . These reactions are indicative of the reactivity of the tetralone core and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralones are influenced by their substituents. Methoxy and hydroxy groups, for example, can significantly affect the reactivity and solubility of the molecules. The synthesis of hydroxy and methoxy containing tetralones showcases their role as versatile intermediates for biologically relevant molecules . The presence of electron-donating or withdrawing groups on the tetralone framework can alter its reactivity in subsequent chemical reactions, which is an important consideration in the design of synthetic routes for complex molecules.

Scientific Research Applications

Synthesis of Terpenoids and Steroidal Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 6-Methoxy-2-tetralone is used as a starting material for the synthesis of many steroidal compounds and terpenoids . These are diverse classes of natural products with various biological activities.
  • Methods of Application: A three-step synthesis of 6-methoxy-2-tetralone has been developed. The process involves heating 6-methoxy-1-tetralone with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid (p-TsOH) to convert it into an olefin. This olefin is then epoxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane. The resulting epoxide is heated under reflux with ethanolic sulfuric acid to afford the tetralone .
  • Results: The overall yield of the most of the published procedures range from 39 to 42%. The importance of 6-methoxy 2-tetralone in organic synthesis encouraged researchers to develop an alternative approach .

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The crystal structure of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, a derivative of 6-Methoxy-2-tetralone, has been analyzed .
  • Methods of Application: The crystal structure was determined using X-ray diffraction techniques .
  • Results: The cyclohexanone ring displays an envelope conformation with the flap atom C4 deviating by 0.493 (3) Å from the least-squares plane of the ring. The dihedral angle between the benzene and pyridine rings is 24.28 (7)° .

Inhibition of Monoamine Oxidase and Acetylcholinesterase

  • Scientific Field: Biochemistry
  • Application Summary: A derivative of 6-Methoxy-2-tetralone, 3,4,5-trimethoxybenzylidene-6-methoxy-tetralone, has been found to possess potent inhibitory activity against monoamine oxidase and acetylcholinesterase .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The results suggest that this compound could be a promising agent for the treatment of certain conditions .

Spin-Forbidden Addition of Molecular Oxygen to Stable Enol Intermediates

  • Scientific Field: Physical Chemistry
  • Application Summary: 6-Methyl-2-tetralone has been used in the study of spin-forbidden addition of molecular oxygen to stable enol intermediates . This process is important in understanding the mechanisms of certain biochemical reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The results of this study could provide insights into the mechanisms of certain biochemical reactions .

Synthesis of Dezocine

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 6-Methyl-2-tetralone is an important intermediate in the synthesis of Dezocine, a painkiller .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The results of this study could lead to more efficient methods for the synthesis of Dezocine .

Decarboxylation of 2-Methyl-1-tetralone-2-carboxylic Acid

  • Scientific Field: Physical Chemistry
  • Application Summary: 6-Methyl-2-tetralone has been used in the study of spin-forbidden addition of molecular oxygen to stable enol intermediates . This process is important in understanding the mechanisms of certain biochemical reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The results of this study could provide insights into the mechanisms of certain biochemical reactions .

properties

IUPAC Name

6-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSCURLLMFLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401029
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-tetralone

CAS RN

31706-57-7
Record name 3,4-Dihydro-6-methyl-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31706-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JG Cannon, DL Koble, JP Long… - Journal of Medicinal …, 1980 - ACS Publications
… A key intermediate in the synthetic work was 5-methoxy-6-methyl-2-tetralone (15), the synthesis of which is outlined in Scheme I. Use of a phase-transfer catalysis technique in …
Number of citations: 34 pubs.acs.org
RP Barone - 1953 - search.proquest.com
… 6-Methyl-2-tetralone was prepared by the Royer reduction of 6-methyl-2-methoxynaphthalene^ followed by hydrolysis. This ketone was allowed to react with morpholine and sulfur to …
Number of citations: 2 search.proquest.com
NP Buu-Hoï, P Jacquignon… - Journal of the Chemical …, 1963 - pubs.rsc.org
… l-Tetralone, 7-methyl-l-tetralone, and 4,5,6,7-tetrahydr0-4-0~0- l-benzothiophen were prepared by cyclisation of the appropriate y-butyryl chlorides; 2-tetralone and 6-methyl-2-tetralone …
Number of citations: 0 pubs.rsc.org
M AnthonyáMcKervey, M FionaáTwohig - Journal of the Chemical …, 1990 - pubs.rsc.org
… 8-Methyl-2-tetralone (34) and 6-methyl-2-tetralone (35). The diazoketone (13) furnished a mixture of (34) and (35) in 87% yield, bp 90-94 "C at 0.03 mmHg. NMR integration indicated …
Number of citations: 76 pubs.rsc.org
A Rosowsky, KKN Chen… - Journal of …, 1972 - Wiley Online Library
… Cyclization with the symmetrical p-tolyl compound led, expcctedly, to 6-methyl-2-tetralone (7a) (13) as the sole product. With the unsymmetrical m-tolyl and 3,4-xylyl derivatives, on the …
Number of citations: 22 onlinelibrary.wiley.com
AD Gray, TP Smyth - The Journal of Organic Chemistry, 2001 - ACS Publications
… 4-(1-Butyl)-6-methyl-2-tetralone (13c): obtained as a dark brown oil after workup (1.42 g, mass balance 95%, yield 74%); GC retention time 16.29 min; obtained as a yellow oil after flash …
Number of citations: 28 pubs.acs.org
JW Schulenberg - 1956 - search.proquest.com
Dehydroabietic acid, a naturally occurring diterpene, was totally, stereospecifically synthesized from 2-acetonaphthone in eighteen steps. The overall yield was about 0.4%. This was …
Number of citations: 0 search.proquest.com
EJ May - 1999 - search.proquest.com
The first metal catalyzed cyclization of phenyliodonium ylides of β-keto esters into aromatic rings has been developed. The copper (I) chloride decomposition of the phenyliodonium …
Number of citations: 3 search.proquest.com
D Szafarz, D Valero, F Perin, C Bornecque - Biology of the Cell, 1990 - Elsevier
… )-/3naphthylhydrazone; this latter compound was obtained by mole to mole condensation in boiling ethanol (30 rain) of flnaphthylhydrazine and 6-methyl-2-tetralone. Cyclization was per…
Number of citations: 4 www.sciencedirect.com
NJ Wardle, HR Hudson… - Current Organic …, 2010 - ingentaconnect.com
… 3) from 6-methyl-2tetralone (201) has been achieved through aminomethylation of the silylated enolate equilibrium mixture 202 (proceeding via the less stable enolate 202b) and …
Number of citations: 5 www.ingentaconnect.com

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